molecular formula C11H12N4O B11809977 2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B11809977
M. Wt: 216.24 g/mol
InChI Key: ZLEPOMBSTJSYEM-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure includes a pyrrole ring fused with a pyrazine ring, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.

    Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine system.

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that can be optimized for large-scale production. These methods typically include high-yield cyclization reactions and efficient purification processes to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can yield a wide range of substituted pyrrolopyrazine derivatives .

Scientific Research Applications

2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

    Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Janus kinases (JAKs), which are involved in multiple signaling networks relevant to inflammatory diseases. By inhibiting these kinases, the compound can modulate disease activity or progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific substitution pattern and its potent kinase inhibitory activity. This makes it a valuable compound for drug discovery and development, particularly in the field of inflammatory diseases .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C11H12N4O/c1-12-11(16)7-4-13-10-9(7)15-8(5-14-10)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,16)(H,13,14)

InChI Key

ZLEPOMBSTJSYEM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CNC2=NC=C(N=C12)C3CC3

Origin of Product

United States

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